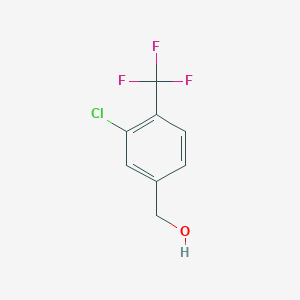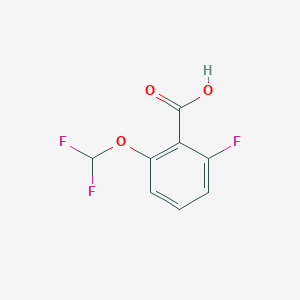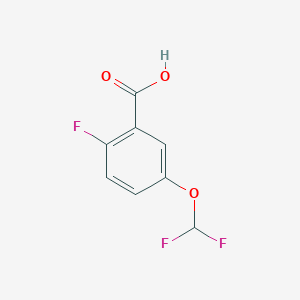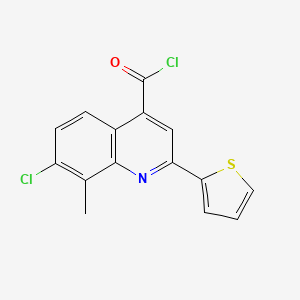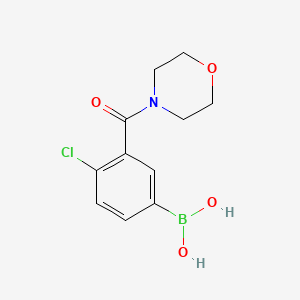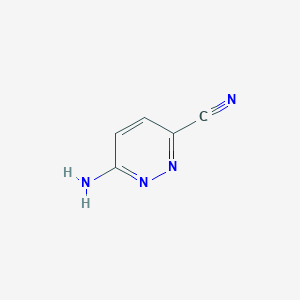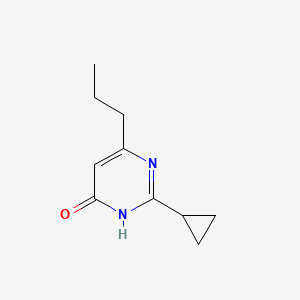
2-Cyclopropyl-6-propylpyrimidin-4-ol
説明
2-Cyclopropyl-6-propylpyrimidin-4-ol is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used in scientific research, and its unique structure allows for various applications, including drug synthesis and material design.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position by a cyclopropyl group and at the 6th position by a propyl group. The 4th position of the ring carries a hydroxyl (-OH) group .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H14N2O and a molecular weight of 178.23 . Further physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the retrieved data.
科学的研究の応用
Crystal Structure Analysis
The crystal structure of cyprodinil, an anilinopyrimidine fungicide, reveals insights into the molecular arrangement and interactions within the crystal lattice. The dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl ring, as well as the cyclopropane ring system, demonstrate the compound's geometric configuration, which can influence its biological activity and interaction with other molecules. This information is crucial for understanding the physical properties and stability of such compounds (Youngeun Jeon et al., 2015).
Synthetic Chemistry and Reactivity
Research into the synthesis and chemical properties of pyrimidine derivatives, such as the study of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, contributes to the broader understanding of these compounds' reactivity and potential applications. Theoretical calculations and single-crystal analysis provide insights into their stability, which is essential for designing new molecules with desired properties (Akbar Ali et al., 2021).
Material Science and Catalysis
The development of efficient synthetic methods, such as the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showcases the role of these compounds in material science and catalysis. Such methodologies can lead to the production of materials with specific functional properties, including those used in pharmaceuticals and agrochemicals (P. S. Reddy et al., 2014).
Drug Development and Pharmacology
The inclusion of cyclopropyl groups in drug molecules is highlighted for its contributions to enhancing potency, reducing off-target effects, and improving metabolic stability. This underscores the significance of cyclopropyl and pyrimidin-4-ol derivatives in the pharmaceutical industry, where they can address challenges in drug discovery and development (T. Talele, 2016).
Photoluminescence and Electrocatalytic Properties
Subnanometer-sized copper clusters protected by 2-mercapto-5-n-propylpyrimidine exhibit unique photoluminescence and electrocatalytic properties. This research opens new avenues for the application of pyrimidin-4-ol derivatives in the development of advanced materials for catalysis and optoelectronics (W. Wei et al., 2011).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s likely that the compound affects multiple pathways, given its potential interactions with various targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential interactions with various targets, it’s likely that the compound could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Cyclopropyl-6-propylpyrimidin-4-ol. Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness .
生化学分析
Biochemical Properties
2-Cyclopropyl-6-propylpyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, thereby affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in glycolysis or the pentose phosphate pathway, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its biochemical effects.
特性
IUPAC Name |
2-cyclopropyl-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-8-6-9(13)12-10(11-8)7-4-5-7/h6-7H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYONWTHYQYIKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


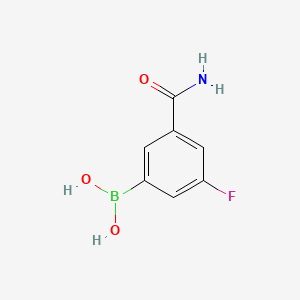

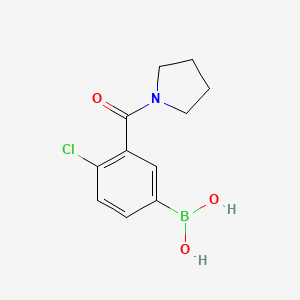
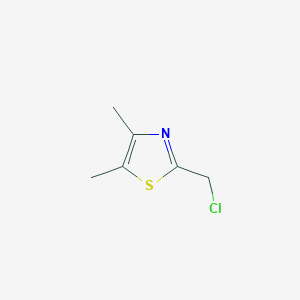
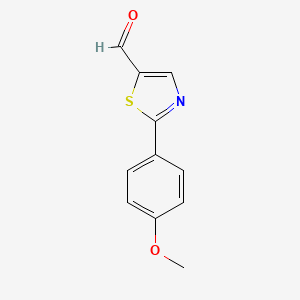

![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)
